molecular formula C7H7ClF3N3O2 B1644794 (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride CAS No. 1049748-69-7

(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B1644794
CAS No.: 1049748-69-7
M. Wt: 257.6 g/mol
InChI Key: MWOFKTUJKVGNJM-UHFFFAOYSA-N
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Description

(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H6F3N3O2•HCl and a molecular weight of 257.6 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a hydrazine moiety, making it a versatile reagent in organic synthesis.

Mechanism of Action

Mode of Action

It’s known that phenylhydrazine-based compounds, such as this one, can act as reductants . They may interact with their targets by donating electrons, leading to changes in the target molecules’ structure and function.

Biochemical Pathways

Phenylhydrazine-based compounds have been reported to participate in the reduction and functionalization of graphene oxide . This suggests that they may interact with biochemical pathways involving oxidation-reduction reactions.

Result of Action

Given its potential role as a reductant , it may induce changes in the redox state of its target molecules, potentially altering their function.

Biochemical Analysis

Biochemical Properties

(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a reductant in specific biochemical pathways. For instance, it has been used in the reduction and functionalization of graphene oxide . The compound’s interactions with biomolecules are primarily driven by its nitro and trifluoromethyl groups, which facilitate electron transfer and binding interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the respiratory system, causing irritation . Additionally, its impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways, which can lead to changes in cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its reduction and subsequent reactions. The compound’s presence can alter metabolic flux and metabolite levels, impacting overall cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the nitration of 4-(trifluoromethyl)aniline followed by the reduction of the nitro group to form the corresponding hydrazine derivative. The reaction conditions often include the use of strong acids and reducing agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include nitroso compounds, azo compounds, amines, and substituted hydrazines .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazino-3-nitrobenzotrifluoride hydrochloride
  • 2-Hydrazino-5-(trifluoromethyl)nitrobenzene hydrochloride
  • 4-(Trifluoromethyl)phenylhydrazine
  • 2-Nitrophenylhydrazine

Uniqueness

(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is unique due to the combination of its nitro, trifluoromethyl, and hydrazine functional groups, which confer distinct reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a useful tool in biological and medicinal research .

Properties

IUPAC Name

[2-nitro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2.ClH/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15;/h1-3,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOFKTUJKVGNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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